1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

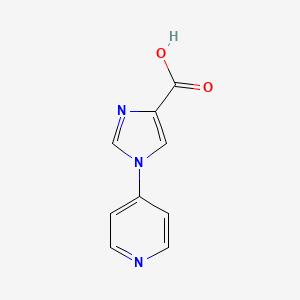

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (C₉H₇N₃O₂) features a heterocyclic core comprising an imidazole ring substituted at the 1-position with a pyridin-4-yl group and at the 4-position with a carboxylic acid moiety. X-ray crystallographic studies reveal a planar imidazole ring (bond angles: N1–C2–N3 = 108.7°, C2–N3–C4 = 107.2°) fused to a pyridine ring, which adopts a near-coplanar orientation (dihedral angle: 2.79° between planes). The carboxylic acid group forms an intramolecular hydrogen bond with the imidazole nitrogen (O–H···N distance: 1.89 Å), stabilizing the zwitterionic form in the solid state.

Table 1: Key crystallographic parameters

The pyridine nitrogen remains protonated in crystalline form, while the carboxylic acid group exists as a deprotonated carboxylate, as evidenced by C–O bond lengths (1.25 Å for C=O vs. 1.31 Å for C–O⁻).

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (D₂O): Imidazole protons appear as doublets at δ 7.76 ppm (H-2) and δ 7.53 ppm (H-5), while pyridine protons resonate as a multiplet at δ 8.45–8.62 ppm (H-2', H-6') and δ 7.35 ppm (H-3', H-5'). The carboxylic proton is absent due to deuteration.

- ¹³C NMR : Carboxylic carbon at δ 167.9 ppm, imidazole C-4 at δ 138.2 ppm, and pyridine carbons between δ 121.4–150.1 ppm.

Infrared Spectroscopy (IR):

- Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (asymmetric COO⁻ vibration).

- N–H bending at 1540 cm⁻¹ and aromatic C–N stretches at 1450–1600 cm⁻¹.

UV-Vis Spectroscopy:

- π→π* transitions in the imidazole and pyridine rings produce λₘₐₓ at 257 nm (ε = 12,400 M⁻¹cm⁻¹).

- n→π* transitions from carboxylate appear as a shoulder at 210 nm.

Tautomeric Behavior and Protonation States

The compound exhibits pH-dependent tautomerism:

- Zwitterionic form dominates at neutral pH (pKa₁ = 2.1 for pyridine; pKa₂ = 4.8 for carboxylic acid).

- Cationic form (protonated pyridine) prevails below pH 2, while anionic form (deprotonated carboxylate) exists above pH 6.

Table 2: Tautomeric populations in aqueous solution

| pH | Zwitterion (%) | Cation (%) | Anion (%) |

|---|---|---|---|

| 1.0 | 12 | 88 | 0 |

| 4.0 | 94 | 3 | 3 |

| 8.0 | 45 | 0 | 55 |

The 1H-imidazole tautomer is favored over the 3H-imidazole form due to steric hindrance from the pyridin-4-yl group, as shown by DFT calculations (energy difference: 8.2 kJ/mol).

Comparative Analysis with Isomeric Derivatives

Table 3: Properties of positional isomers

Key differences arise from:

- Steric effects : The 4-pyridyl isomer exhibits higher symmetry, reducing crystal lattice energy and increasing melting point.

- Electronic effects : The 5-carboxylic acid derivative shows bathochromic UV shifts due to extended conjugation.

- Hydrogen bonding : 4-carboxyl substitution enables intramolecular H-bonding absent in 5-isomers.

Properties

IUPAC Name |

1-pyridin-4-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-12(6-11-8)7-1-3-10-4-2-7/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQUHLGASAIJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734565 | |

| Record name | 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339544-04-5 | |

| Record name | 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an imidazole ring fused with a pyridine ring, which contributes to its unique structural properties and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions may modulate enzyme activity and influence receptor binding, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1a | S. aureus | 20 | Jain et al. |

| 1b | E. coli | 18 | Jain et al. |

| 10a | B. subtilis | 22 | Birajdar et al. |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV-1 integrase (IN). In vitro studies have shown that certain derivatives can inhibit the IN-LEDGF/p75 interaction, which is crucial for viral replication. For example, compounds derived from similar structures exhibited inhibitory percentages exceeding 50% in relevant assays .

Table 2: Antiviral Activity Against HIV-1 Integrase

Case Studies

Several case studies illustrate the biological potential of imidazole derivatives:

- Antibacterial Study : A series of imidazole derivatives were synthesized and tested against various bacterial strains. The results indicated promising antibacterial activity, especially in compounds with specific substituents on the imidazole ring .

- Antiviral Research : In a study focused on HIV-1 integrase inhibitors, several compounds were evaluated for their ability to disrupt the IN-LEDGF/p75 interaction. Notably, one compound achieved an inhibition rate of 89%, suggesting strong antiviral potential .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- The compound serves as a versatile building block for the synthesis of more complex organic molecules. Its imidazole ring allows for diverse functionalization, making it suitable for creating various derivatives used in research and industrial applications.

Reactivity and Transformations

- 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid can undergo several chemical reactions, including:

- Oxidation : Producing carboxylic acids or ketones.

- Reduction : Yielding alcohols or amines.

- Substitution : Leading to various substituted derivatives depending on the nucleophile used.

Biological Applications

Enzyme Inhibition and Receptor Modulation

- Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, potentially affecting various biological pathways. Its ability to bind to specific molecular targets allows it to modulate enzyme activity, which is crucial in drug design .

Antimicrobial and Antitumor Activities

- Studies have demonstrated that derivatives of this compound exhibit significant antitumor effects against various human cancer cell lines, with IC50 values indicating potent cytotoxicity. For instance, it has shown effectiveness against ovarian and prostate cancer cell lines .

- Additionally, the compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against certain bacterial strains.

Medicinal Applications

Therapeutic Potential

- Ongoing investigations focus on the compound's potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Its interactions with biological targets make it a candidate for drug development aimed at treating various diseases, including cancer and infections .

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor activity of various derivatives, revealing promising results against multiple tumor cell lines. The IC50 values for selected derivatives were significantly lower than those of standard chemotherapeutics like doxorubicin.

- Mechanistic Insights : Research into the mechanism of action showed that the compound inhibits key metabolic pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Industrial Applications

Material Development

- The compound is utilized in developing new materials and catalysts due to its structural properties. Its ability to coordinate with metal ions opens avenues for creating novel catalytic systems .

Summary Table of Applications

| Field | Application Description | Example Findings |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Versatile functionalization |

| Biology | Enzyme inhibition, receptor modulation | Antitumor activity against cancer |

| Medicine | Potential therapeutic applications | Anti-inflammatory effects |

| Industry | Development of new materials and catalysts | Coordination with metal ions |

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms in the imidazole and pyridine rings act as Lewis bases, enabling coordination with transition metal ions. This property is critical for constructing metal-organic frameworks (MOFs) and catalysis applications:

Key findings:

-

The carboxylic acid group participates in hydrogen bonding (O–H···N interactions) to stabilize coordination networks.

-

Pyridyl nitrogen shows stronger binding affinity compared to imidazole nitrogen in acidic conditions .

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

Decarboxylation

Controlled thermal decarboxylation (150–200°C under inert atmosphere) removes the carboxylic acid group, generating 1-(pyridin-4-yl)-1H-imidazole:

textΔ → 1-(Pyridin-4-yl)-1H-imidazole + CO₂↑

Cycloaddition and Heterocycle Functionalization

The imidazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused pyrazolo-imidazole systems. Reaction conditions and outcomes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetonitrile oxide | DCM, rt, 12h | Pyrazolo[1,5-a]imidazole derivative | 58% | |

| Phenyl isocyanate | THF, 60°C, 6h | Urea-linked bis-imidazole | 41% |

Acid-Base Reactions

The compound exhibits pH-dependent solubility:

-

Deprotonation : Forms a carboxylate anion (pKa ≈ 3.1) in basic media, enhancing water solubility .

-

Protonation : Pyridyl nitrogen protonates under strongly acidic conditions (pH < 2), forming a cationic species .

Oxidation and Reduction

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though this disrupts aromatic conjugation.

Supramolecular Interactions

Crystallographic studies reveal:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid with structurally analogous imidazole-carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Findings from Research

Electronic Effects :

- Chlorine and fluorine substituents (e.g., 4-chlorophenyl or 4-fluorophenyl analogs) increase lipophilicity and alter electronic properties, enhancing binding to hydrophobic enzyme pockets .

- Pyridin-4-yl and pyrimidinyl substituents enhance π-π stacking interactions in coordination polymers, critical for materials stability .

Reactivity Differences :

- Alkylation at the N-1 position of imidazole-carboxylic acids (e.g., methyl ester derivatives) is more favorable than at N-3, as observed in synthesis pathways .

- Ester derivatives (e.g., ethyl carboxylates) exhibit higher solubility in organic solvents compared to free carboxylic acids, aiding in purification .

Biological Activity :

- Pyrimidine-substituted analogs show promise in kinase inhibition due to their ability to mimic ATP binding motifs .

- Chlorophenyl derivatives are commonly used as pharmaceutical reference standards due to their stability and well-characterized profiles .

Notes on Structural and Functional Variations

Substituent Impact :

- Electron-withdrawing groups (e.g., -Cl, -F) increase acidity of the carboxylic acid group, influencing ionization and metal-binding capacity .

- Aromatic rings (pyridine, pyrimidine, phenyl) dictate π-stacking and solubility. Pyrimidine derivatives often exhibit higher polarity .

Applications :

- Coordination Polymers : Pyridin-4-yl and pyrimidinyl analogs are preferred for constructing porous materials with catalytic or gas-storage applications .

- Pharmaceuticals : Chlorophenyl and fluorophenyl variants are explored as intermediates in antibacterial and anti-inflammatory agents .

Synthetic Challenges :

Preparation Methods

Condensation of Pyridine Aldehyde and Imidazole Precursors

One plausible method involves the condensation of 4-pyridinecarboxaldehyde with an imidazole precursor under catalytic conditions to form the imidazole ring substituted with the pyridin-4-yl group directly at the nitrogen. This approach leverages:

Catalysts : Acidic or basic catalysts to promote cyclization.

Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.

Temperature : Moderate heating (50–120 °C) to facilitate ring closure.

This method is advantageous for its directness but may require careful control to avoid side reactions such as over-alkylation or polymerization.

Alkylation of Imidazole-4-carboxylic Acid

Another common route is the alkylation of imidazole-4-carboxylic acid with 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine in the presence of a base (e.g., potassium carbonate). The reaction proceeds as follows:

Step 1 : Deprotonation of the imidazole nitrogen by the base.

Step 2 : Nucleophilic substitution on the pyridinylmethyl halide to form the N-substituted product.

Step 3 : Purification by recrystallization or chromatography.

This method is widely used due to the commercial availability of starting materials and relatively mild conditions.

Catalytic and Industrial Methods

Industrial synthesis often optimizes these basic routes for scale-up, focusing on:

Catalyst Systems : Use of inorganic salt composite catalysts to enhance yields and selectivity, as described in catalytic syntheses of related imidazole-4-carboxylic acids.

Continuous Flow Reactors : For improved reaction control and safety during scale-up.

Purification : Employing advanced chromatographic techniques and crystallization protocols to achieve high purity (≥95%) for research and industrial applications.

Research Findings and Data Tables

Notes on Purification and Characterization

Purification Challenges : Side reactions such as over-alkylation or incomplete cyclization can generate impurities. Purification typically involves recrystallization from solvents like ethanol or methanol, followed by chromatographic separation.

Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy is critical to confirm substitution patterns on the imidazole and pyridine rings. Fourier Transform Infrared Spectroscopy (FTIR) confirms the presence of the carboxylic acid group. X-ray crystallography provides definitive structural validation, especially for stereochemistry and hydrogen bonding.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation of aldehyde and amine | 4-pyridinecarboxaldehyde, imidazole precursor | Acid/base catalyst, 50–120 °C, polar solvent | Direct ring formation | Requires careful control to avoid side reactions |

| Alkylation of imidazole acid | Imidazole-4-carboxylic acid, 4-(chloromethyl)pyridine, K2CO3 | Polar aprotic solvent, room to moderate heat | Mild conditions, commercially available reagents | Possible over-alkylation, purification needed |

| Catalytic synthesis (Patent) | Acetyl glycine ethyl ester, inorganic salt catalysts | Multi-step: enolization, cyclization, oxidation, hydrolysis | High yield, scalable | More complex, requires catalyst optimization |

Q & A

Basic: What are the common synthetic routes for 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multicomponent reactions. For example, pyrazole-4-carboxaldehydes can react with benzil and ammonium acetate under reflux (69–95% yield) or microwave irradiation (84–91% yield) . Alternative methods include electrophilic substitution (e.g., carbobenzoxy chloride on N-methylimidazole) followed by hydrogenation or oxidation steps . Optimizing solvent systems (e.g., acetic acid vs. ethanol) and catalysts (e.g., Brønsted acidic ionic liquids) can enhance regioselectivity and purity. Microwave-assisted synthesis often reduces reaction time (10–12 min) while improving yields compared to conventional reflux (14–15 h) .

Advanced: How can computational chemistry resolve contradictions in the proposed reaction mechanisms for imidazole-carboxylic acid derivatives?

Methodological Answer:

Discrepancies in mechanistic pathways (e.g., cyclization vs. nucleophilic substitution) can be addressed using density functional theory (DFT) to model transition states and intermediates. For instance, comparing activation energies of competing pathways under varying pH or solvent polarities can validate experimental observations . Additionally, molecular dynamics simulations can predict steric effects of the pyridinyl substituent on reaction kinetics. Cross-referencing computational data with spectroscopic evidence (e.g., NMR coupling constants) ensures mechanistic accuracy .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Assign shifts for the pyridinyl (δ ~8.5 ppm) and imidazole protons (δ ~7.5–8.0 ppm), with carboxylate COOH protons appearing as broad peaks (~12–14 ppm) .

- X-ray crystallography : Resolves spatial arrangement, hydrogen-bonding networks (e.g., carboxylate O···H interactions), and π-stacking between pyridinyl/imidazole rings .

- FTIR : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported biological activity data for imidazole-carboxylic acid derivatives?

Methodological Answer:

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. To mitigate:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity via HPLC (>98%) .

- Dose-response profiling : Compare IC50 values across multiple concentrations and replicate experiments.

- Molecular docking : Validate target interactions (e.g., kinase inhibition) by aligning docking poses with crystallographic ligand-protein complexes .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- GHS hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3). Use PPE (nitrile gloves, lab coat), fume hoods, and avoid dust generation .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in sealed containers under inert atmosphere (N2/Ar) at 2–8°C to prevent degradation .

Advanced: What strategies optimize the use of this compound in coordination polymers for catalytic applications?

Methodological Answer:

- Ligand design : Exploit the carboxylate and pyridinyl N-donor sites to chelate metals (e.g., Cu²⁺, Zn²⁺). Adjust pH to control deprotonation and ligand geometry .

- Solvothermal synthesis : Use DMF/water mixtures at 80–120°C to form porous frameworks. Monitor crystallinity via PXRD.

- Catalytic testing : Assess MOF performance in CO2 capture or oxidation reactions using gas chromatography or in situ IR .

Basic: How do substituents on the imidazole ring influence the compound’s acidity and solubility?

Methodological Answer:

- Acidity (pKa) : Electron-withdrawing groups (e.g., pyridinyl) lower the pKa of the carboxylic acid (≈2.5–3.5) via inductive effects. Compare with methyl-substituted analogs (pKa ≈4.0) .

- Solubility : Polar protic solvents (water, methanol) enhance solubility at low pH (protonated COOH). Use DMSO for stock solutions in biological assays .

Advanced: What advanced analytical methods can elucidate degradation pathways of this compound under physiological conditions?

Methodological Answer:

- LC-MS/MS : Track degradation products (e.g., decarboxylation or ring-opening) in simulated body fluid (pH 7.4, 37°C).

- Isotopic labeling : Introduce ¹³C at the carboxylate to monitor CO2 release via mass spectrometry.

- Accelerated stability studies : Use thermal stress (40–60°C) and analyze kinetics with Arrhenius modeling to predict shelf life .

Basic: What are the primary applications of this compound in materials science?

Methodological Answer:

- Coordination polymers : Acts as a linker in metal-organic frameworks (MOFs) for gas storage or catalysis .

- Luminescent materials : Complexes with lanthanides (e.g., Eu³⁺) exhibit tunable emission for sensor design .

Advanced: How can researchers design experiments to explore synergistic effects in multi-ligand systems incorporating this compound?

Methodological Answer:

- Combinatorial synthesis : Screen ligand ratios (e.g., 1:1 vs. 1:2) with secondary linkers (e.g., terephthalic acid) to optimize MOF porosity .

- Synchrotron studies : Use X-ray absorption spectroscopy (XAS) to probe metal-ligand bonding dynamics in heteroleptic complexes.

- Computational screening : Apply machine learning to predict synergistic binding energies in mixed-ligand systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.